Linerixibat (GSK2330672) is a potent, selective, and minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT). [, ] It is classified as an ileal bile acid transporter inhibitor (IBATi). [, ] In scientific research, Linerixibat serves as a valuable tool to investigate the role of bile acid signaling in various physiological and pathological processes. []
Linerixibat is a selective inhibitor of the ileal bile acid transporter, primarily developed for the treatment of cholestatic pruritus associated with primary biliary cholangitis. It functions by reducing the reabsorption of bile acids in the terminal ileum, which subsequently decreases systemic bile acid concentrations and alleviates associated itching. The compound is currently in Phase 3 clinical trials, specifically the GLISTEN study, following promising results from earlier Phase 2 trials.
Linerixibat, chemically known as GSK2330672, belongs to the class of drugs known as bile acid transport inhibitors. It is classified as a small molecule drug that targets specific transport proteins in the gastrointestinal tract. The development of linerixibat is part of a broader effort to manage conditions related to bile acid dysregulation, particularly in patients suffering from liver diseases where cholestasis occurs.
The synthesis of linerixibat involves several chemical processes that ensure high purity and efficacy. The compound's synthesis typically includes:
Detailed methods for synthesis are often proprietary, but they generally follow established protocols for small-molecule drug development.
Linerixibat has a complex molecular structure that can be analyzed through various techniques:
The chemical behavior of linerixibat can be assessed through various reactions:
Linerixibat's mechanism of action is centered on its role as an ileal bile acid transporter inhibitor:
Clinical trials have shown that higher doses correlate with more significant reductions in itch scores, indicating a dose-dependent relationship with efficacy.
Linerixibat exhibits several notable physical and chemical properties:
Linerixibat's primary application lies in treating cholestatic pruritus associated with primary biliary cholangitis. Its development reflects ongoing research into managing symptoms related to liver diseases where bile acid dysregulation plays a significant role.
Additionally, ongoing studies aim to explore its potential use in other conditions characterized by altered bile acid homeostasis or related gastrointestinal disorders. As research progresses, further applications may emerge based on its pharmacological profile and mechanism of action.
Linerixibat is chemically designated as a dicarboxylic acid derivative with systematic nomenclature reflecting its zwitterionic character under physiological conditions. Its molecular formula is C₂₈H₃₈N₂O₇S, corresponding to a molecular weight of 546.68 g/mol (CAS Registry Number: 1345982-69-5) [5] [9]. The compound features a steroidal backbone strategically modified with charged functional groups that confer minimal systemic absorption while maintaining high-affinity interactions with the ileal bile acid transporter (ASBT/IBAT).
Key structural characteristics include:
Table 1: Physicochemical Properties of Linerixibat
Property | Characteristic | Significance |
---|---|---|
Solubility | >7 mg/mL at pH 7.4 | Ensures adequate dissolution in intestinal lumen |
Absorption Profile | Non-absorbable (<1% systemic bioavailability) | Confines pharmacological activity to intestinal site of action |
Thermal Stability | High degradation resistance | Supports long shelf life and formulation flexibility |
Ionization State | Zwitterionic at physiological pH | Enhances target binding affinity while limiting membrane permeability |
These properties collectively enable linerixibat to exert local effects within the intestinal lumen without significant systemic exposure, making it particularly suitable for chronic management of cholestatic symptoms [8].
Linerixibat functions as a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as IBAT, located predominantly in the terminal ileum. This transporter normally mediates efficient reabsorption (>95%) of bile acids from the intestinal lumen into enterocytes for recirculation to the liver via the portal vein [6] [8]. By competitively binding to IBAT with high affinity (IC₅₀ = 42 ± 3 nM against human IBAT), linerixibat blocks this critical reuptake mechanism [5] [9].
The pharmacological consequence is twofold:
Table 2: Bile Acid Modulation by IBAT Inhibition
Parameter | Change with Linerixibat | Physiological Consequence |
---|---|---|
Serum Bile Acid Levels | ↓ 50% from baseline | Reduces pruritogen circulation |
Fecal Bile Acid Excretion | ↑ 2-3 fold | Enhances elimination of potential pruritogens |
Hepatic BA Synthesis | ↑ Compensatory increase | Stimulates cholesterol 7α-hydroxylase (CYP7A1) activity |
FGF19 Production | ↓ Due to reduced ileal FXR activation | Releases negative feedback on hepatic bile acid synthesis |
This mechanism distinguishes linerixibat from non-specific bile acid sequestrants, which indiscriminately bind multiple substances including drugs and nutrients. As a targeted inhibitor, linerixibat specifically modulates bile acid recycling without broad-spectrum binding activity [1] [6].
Linerixibat exhibits exceptional target specificity rooted in its structural optimization for IBAT binding. Pharmacodynamic studies reveal:
The molecular design ensures negligible interaction with nuclear receptors (FXR, PXR, CAR) or other transporters (NTCP, OATP) involved in bile acid regulation. This selectivity profile minimizes unintended disruption to broader metabolic pathways while specifically addressing pathological bile acid accumulation in cholestasis. In vitro studies confirm >100-fold selectivity for IBAT over related solute carrier transporters [5] [9].
The pharmacodynamic effects extend beyond bile acid modulation to include:
These properties collectively establish linerixibat as a mechanistically focused therapeutic with well-defined and measurable pharmacological effects confined to the enterohepatic circulation system.
Cholestatic pruritus represents a complex neurocutaneous phenomenon directly linked to disrupted bile acid homeostasis. In primary biliary cholangitis, autoimmune destruction of small intrahepatic bile ducts impairs bile secretion, leading to accumulation of bile constituents in the liver and systemic circulation [2] [7]. While multiple pruritogens have been implicated, bile acids exhibit several pruritogenic properties:
Clinical observations demonstrate that pruritus severity does not consistently correlate with serum bile acid concentrations, suggesting individual susceptibility variations and the involvement of specific bile acid species. Hydrophobic secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) exhibit particularly potent pruritogenic effects compared to their hydrophilic counterparts [8]. This pathophysiology explains why up to 90% of PBC patients experience pruritus, which can become so debilitating that it necessitates liver transplantation even in the absence of liver failure [3] [4].
The therapeutic rationale for IBAT inhibition in PBC stems from several interconnected factors:
The phase III GLISTEN trial (NCT04950127) provided definitive clinical validation of this approach in 238 PBC patients with moderate-to-severe pruritus. Key outcomes include:
Table 3: Efficacy Outcomes from GLISTEN Phase III Trial
Endpoint | Linerixibat (n=119) | Placebo (n=119) | Treatment Difference (95% CI) | P-value |
---|---|---|---|---|
Change in Monthly Itch Score (0-10) | -2.98 | -2.26 | -0.72 (-1.15, -0.28) | 0.001 |
≥3-Point WI-NRS Reduction at W24 | 56% | 43% | 13% (0%, 27%) | 0.043 (nominal) |
Change in Sleep Interference Score | -2.05 | -1.52 | -0.53 (-0.98, -0.07) | 0.024 |
Response at Week 2 | -1.32 | -0.61 | -0.71 (-1.07, -0.34) | <0.001 |
These outcomes validate the core hypothesis that interrupting bile acid recycling provides clinically meaningful relief from cholestatic pruritus. The significant improvement in sleep interference is particularly noteworthy, as sleep disruption represents one of the most debilitating consequences of chronic pruritus [2] [7] [10]. Based on these results, linerixibat has received regulatory acceptance for review by the European Medicines Agency and the US FDA (PDUFA date: March 24, 2026), with potential to become the first globally approved therapy specifically targeting pruritus in PBC [3] [4].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: